
CTA056: A Selective ITK Tyrosine Kinase
Inhibitor for T-Cell Malignancies

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: CTA056

Cat. No.: B15576686 Get Quote

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract
Interleukin-2-inducible T-cell kinase (Itk), a member of the Tec family of non-receptor tyrosine

kinases, is a critical mediator of T-cell receptor (TCR) signaling. Its role in the activation,

proliferation, and differentiation of T-cells has made it a compelling therapeutic target for T-cell

malignancies and autoimmune diseases. CTA056, a novel small molecule inhibitor, has

demonstrated high selectivity and potent inhibitory activity against Itk. This technical guide

provides a comprehensive overview of CTA056, including its mechanism of action, quantitative

inhibitory data, detailed experimental protocols for its characterization, and a review of the

relevant signaling pathways. This document is intended to serve as a valuable resource for

researchers and professionals in the fields of oncology, immunology, and drug development

who are interested in the therapeutic potential of targeting Itk with selective inhibitors like

CTA056.

Introduction to CTA056
CTA056, with the chemical name 7-benzyl-1-(3-(piperidin-1-yl)propyl)-2-(4-(pyridin-4-

yl)phenyl)-1H-imidazo[4,5-g]quinoxalin-6(5H)-one, was identified through the screening of a

9600-compound combinatorial solution-phase library.[1][2] Subsequent molecular modeling and

structure-activity relationship (SAR) studies led to its optimization as a potent and selective

inhibitor of Itk.[1] CTA056 binds to the ATP-binding pocket of the Itk kinase domain, thereby

preventing the phosphorylation of its downstream substrates and disrupting the TCR signaling
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cascade.[1] This inhibitory action leads to the suppression of malignant T-cell growth and the

induction of apoptosis.[1][2]

Quantitative Data: Kinase Inhibition Profile
The selectivity of a kinase inhibitor is a crucial determinant of its therapeutic window and

potential off-target effects. CTA056 has been profiled against a panel of kinases to determine

its inhibitory activity and selectivity. The half-maximal inhibitory concentration (IC50) values are

summarized in the table below.

Kinase IC50 (µM) Kinase Family

Itk 0.1 Tec

Btk 0.4 Tec

Etk 5 Tec

Src 1.2 Src

Yes >10 Src

Lyn >10 Src

Axl >10 Receptor Tyrosine Kinase

Mer >10 Receptor Tyrosine Kinase

EGFR >10 Receptor Tyrosine Kinase

Abl >10 Abl

Mkk1 >10 MAP Kinase Kinase

PDK1 >10 AGC Kinase

Akt >10 AGC Kinase

Data compiled from multiple sources.[1][3]

Mechanism of Action and Signaling Pathways
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Upon engagement of the T-cell receptor (TCR) with an antigen-MHC complex, a signaling

cascade is initiated that is crucial for T-cell activation. Itk plays a pivotal role in this pathway.

Itk Signaling Pathway
The following diagram illustrates the central role of Itk in the TCR signaling cascade and the

mechanism of inhibition by CTA056.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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